

using 2,2,2-Trifluoro-N-phenylacetamide as a trifluoromethylating agent

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Compound of Interest

Compound Name: 2,2,2-Trifluoro-N-phenylacetamide

Cat. No.: B1205213

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Application Notes and Protocols: 2,2,2-Trifluoro-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of **2,2,2-Trifluoro-N-phenylacetamide**. Contrary to the topic of interest, extensive review of the scientific literature indicates that **2,2,2-Trifluoro-N-phenylacetamide** is not utilized as a trifluoromethylating agent. Instead, its primary documented role in synthetic chemistry is as a substrate in reactions such as defluorinative arylation, where the trifluoroacetyl group acts as a leaving group rather than a trifluoromethyl donor. These application notes will clarify the known reactivity of **2,2,2-Trifluoro-N-phenylacetamide**, provide a protocol for one of its documented transformations, and offer an overview of established trifluoromethylating agents for researchers in drug development.

Properties of 2,2,2-Trifluoro-N-phenylacetamide

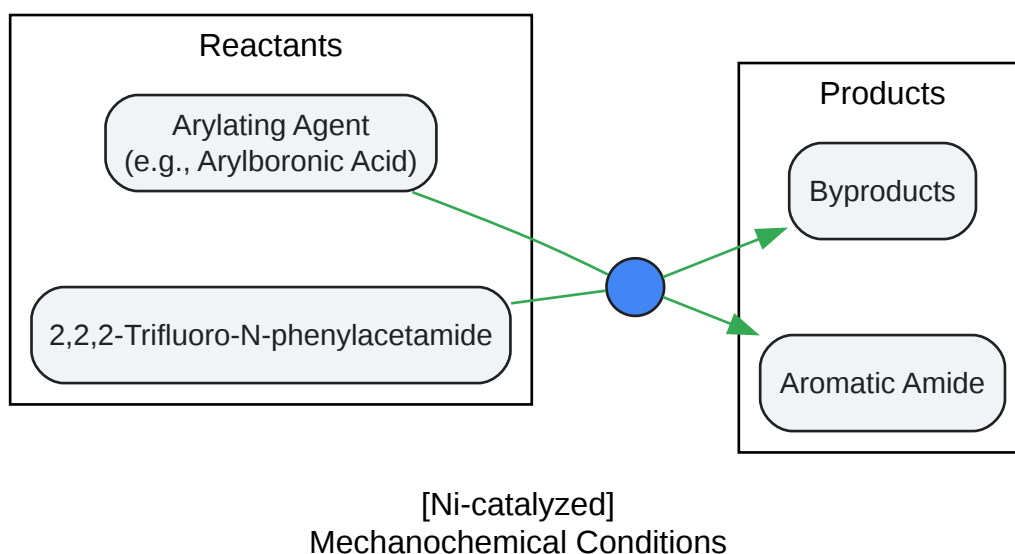
2,2,2-Trifluoro-N-phenylacetamide, also known as trifluoroacetanilide, is a stable, solid compound. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	404-24-0	[1][2][3]
Molecular Formula	C ₈ H ₆ F ₃ NO	[2][3]
Molecular Weight	189.13 g/mol	[2][3]
Melting Point	86-90 °C	[1][4]
Boiling Point	220-225 °C	[1]
Appearance	Solid	
SMILES	C1=CC=C(C=C1)NC(=O)C(F)(F)F	[2]
InChIKey	SAPQIENQEZURNZ-UHFFFAOYSA-N	[2]

Known Reactivity: Defluorinative Arylation

The C-CF₃ bond in **2,2,2-Trifluoro-N-phenylacetamide** is generally inert. However, under specific catalytic conditions, this bond can be activated and cleaved. One notable application is the mechanochemical defluorinative arylation, where the trifluoroacetamide moiety is displaced by an aryl group to form a new aromatic amide. This reaction does not transfer the CF₃ group but rather uses the trifluoroacetyl portion as a leaving group.

The general transformation is depicted as follows:



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Defluorinative Arylation of **2,2,2-Trifluoro-N-phenylacetamide**.

Experimental Protocol: Mechanochemical Defluorinative Arylation

The following protocol is adapted from a reported procedure for the nickel-catalyzed defluorinative arylation of trifluoroacetamides.^{[5][6]}

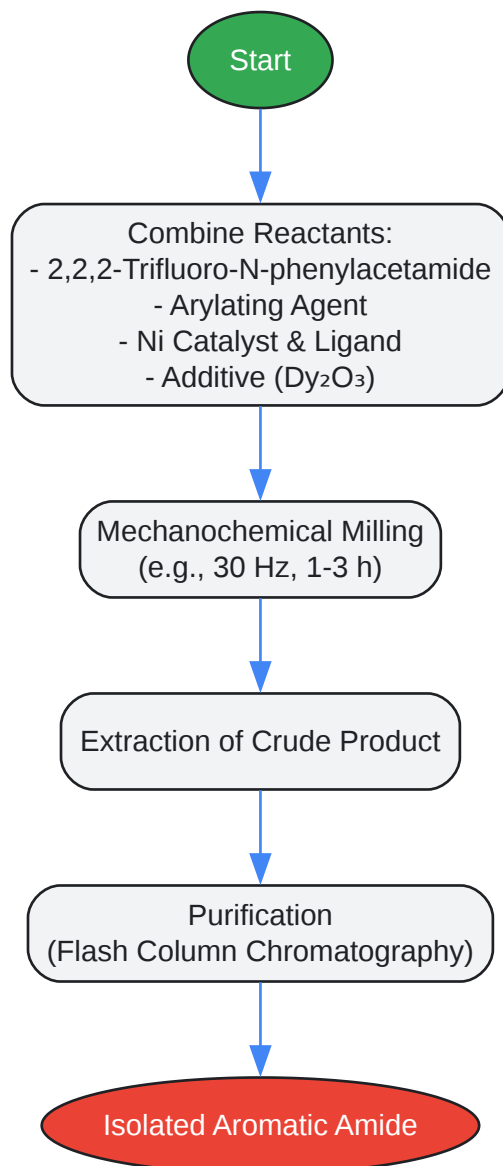
Materials:

- **2,2,2-Trifluoro-N-phenylacetamide**
- Arylating agent (e.g., arylboronic acid, trimethoxyphenylsilane)
- Nickel catalyst (e.g., $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$)
- Ligand (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)
- Additive (e.g., Dy_2O_3)
- Milling vessel and balls (e.g., stainless steel)
- Ball mill

Procedure:

- To a stainless steel milling vessel, add **2,2,2-Trifluoro-N-phenylacetamide** (1.0 equiv), the arylating agent (e.g., 1.5 equiv of arylboronic acid), $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$ (10 mol%), DABCO (2.0 equiv), and Dy_2O_3 (0.5 equiv).
- Add the stainless steel milling balls.
- Seal the vessel and place it in the ball mill.
- Mill the mixture at a specified frequency (e.g., 30 Hz) for the required reaction time (e.g., 1-3 hours).
- After milling, carefully open the vessel and remove the solid mixture.
- The crude product can be purified by flash column chromatography on silica gel.

Workflow for Mechanochemical Defluorinative Arylation



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Experimental workflow for the defluorinative arylation.

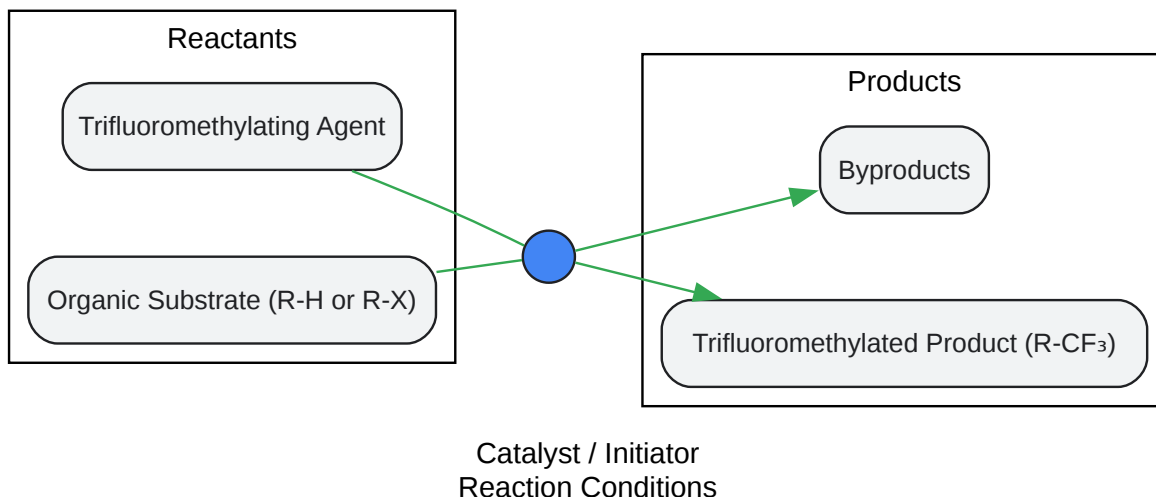
Overview of Established Trifluoromethylating Agents

For researchers interested in incorporating a trifluoromethyl (CF₃) group, a variety of well-established reagents are available. The choice of reagent depends on the substrate and the desired reaction mechanism (nucleophilic, electrophilic, or radical).

Reagent Class	Example(s)	Typical Application	Mechanism
Nucleophilic	Trimethyl(trifluoromethyl)silane (TMSCF ₃ , Ruppert-Prakash reagent)	Trifluoromethylation of carbonyls and imines. [7][8][9]	Nucleophilic
Radical	Sodium trifluoromethanesulfinate (CF ₃ SO ₂ Na, Langlois' reagent)	Trifluoromethylation of (hetero)arenes and alkenes. [10][11][12]	Radical
Electrophilic	Togni reagents, Umemoto reagents	Electrophilic trifluoromethylation of a wide range of nucleophiles. [13][14]	Electrophilic
Acid-derived	Trifluoroacetic acid (TFA)	C-H trifluoromethylation of arenes under oxidative conditions. [15][16][17]	Radical

General Concept of Trifluoromethylation

The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability.[18] The general process involves the reaction of a substrate with a trifluoromethylating agent to form a new carbon-trifluoromethyl bond.



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